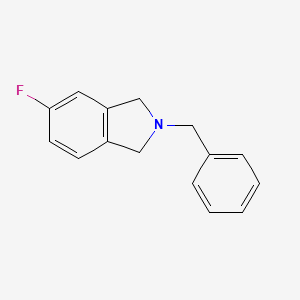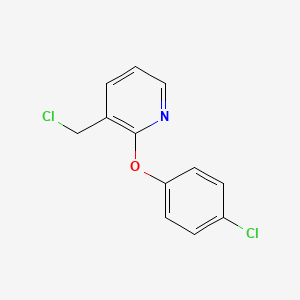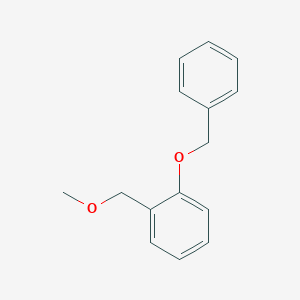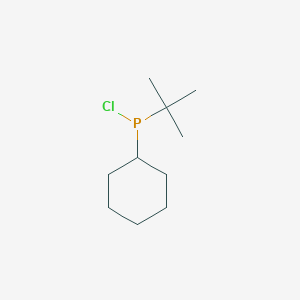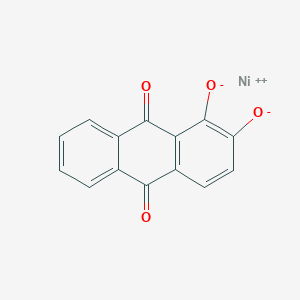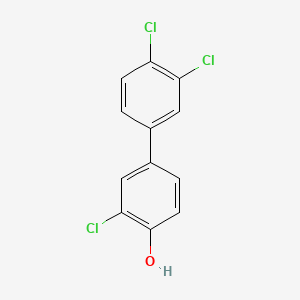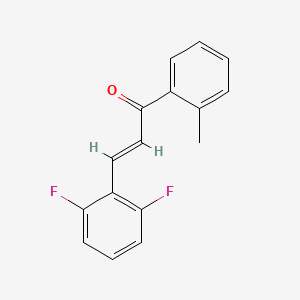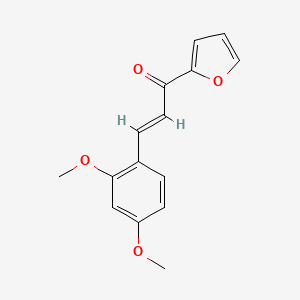![molecular formula C15H21F5O3Si B6320146 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% CAS No. 1675222-60-2](/img/structure/B6320146.png)
1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene (PFTPB) is a fluorinated aromatic compound with a wide range of applications in scientific research. The compound has been studied for its unique properties, such as its high solubility in organic solvents, its low volatility and its low toxicity. PFTPB has been used in a variety of scientific applications, such as drug delivery, catalysis, and photochemistry.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been studied for its potential applications in drug delivery, catalysis, and photochemistry. In drug delivery, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been used as a carrier for drugs, due to its high solubility in organic solvents, low volatility and low toxicity. In catalysis, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been used as a catalyst for the synthesis of organic compounds, due to its ability to facilitate reaction pathways. In photochemistry, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been used as a photosensitizer, due to its ability to absorb light and generate reactive species.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% is dependent on its application. In drug delivery, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% acts as a carrier for drugs, allowing them to be released in a controlled manner. In catalysis, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% facilitates the reaction pathways of organic compounds, allowing them to be synthesized more efficiently. In photochemistry, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% absorbs light and generates reactive species, allowing for the synthesis of photochemically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% are dependent on its application. In drug delivery, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been found to have no adverse effects on the body. In catalysis, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been found to be non-toxic and non-irritating to the skin and eyes. In photochemistry, 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% has been found to be non-toxic and non-irritating to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% in lab experiments are its high solubility in organic solvents, its low volatility and its low toxicity. The main limitation of using 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% in lab experiments is its cost, as it is more expensive than other compounds.
Zukünftige Richtungen
There are many potential future directions for 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%. One potential future direction is to explore its potential applications in drug delivery, such as using it as a carrier for targeted drug delivery. Another potential future direction is to explore its potential applications in catalysis, such as using it to facilitate the synthesis of organic compounds. Finally, another potential future direction is to explore its potential applications in photochemistry, such as using it as a photosensitizer for the synthesis of photochemically active compounds.
Synthesemethoden
1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95% is synthesized from 1,2,3,4,5-pentafluorobenzene and 3-(triethoxysilyl)propyl chloride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, in order to avoid oxidation of the fluorinated aromatic compound. The reaction is typically conducted at room temperature and the reaction time is usually 2-3 hours. The product is then purified by column chromatography and recrystallization. The purity of the product is typically 95%.
Eigenschaften
IUPAC Name |
triethoxy-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F5O3Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-10-11(16)13(18)15(20)14(19)12(10)17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEJQRFCQUMHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F5O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

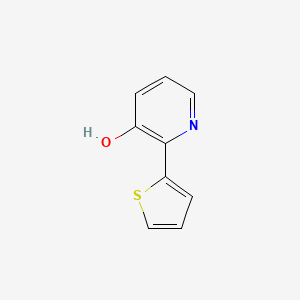
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)
